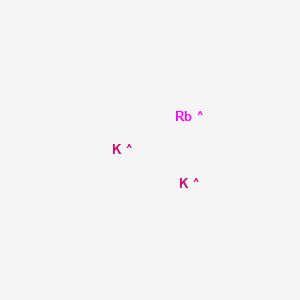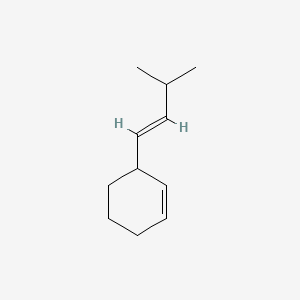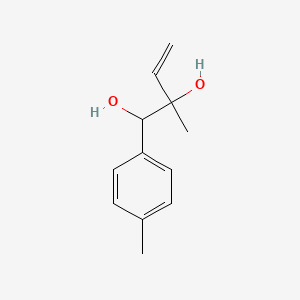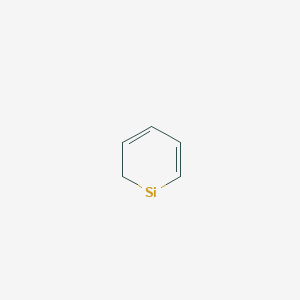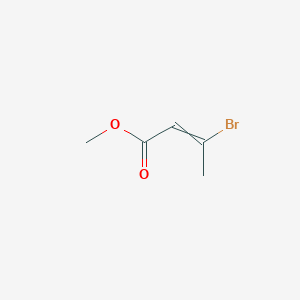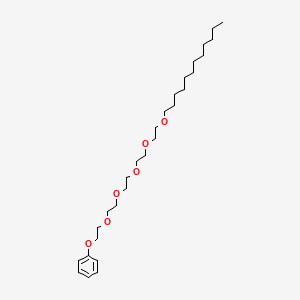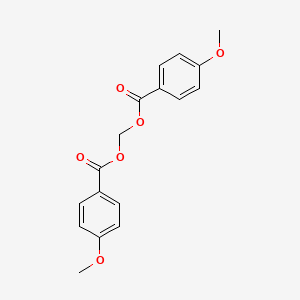
2,4-Heptadiyne-1,7-diol, 1,1-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Heptadiyne-1,7-diol, 1,1-diphenyl- is an organic compound characterized by the presence of two phenyl groups attached to a heptadiyne backbone. This compound is notable for its unique structure, which includes two triple bonds and two hydroxyl groups, making it a versatile molecule in organic synthesis and various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Heptadiyne-1,7-diol, 1,1-diphenyl- typically involves the coupling of phenylacetylene derivatives with appropriate diynes. One common method is the palladium-catalyzed cross-coupling reaction, which allows for the formation of the desired compound under mild conditions. The reaction usually requires a palladium catalyst, a base, and a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity 2,4-Heptadiyne-1,7-diol, 1,1-diphenyl-.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of diketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction of the triple bonds can yield alkenes or alkanes, depending on the reaction conditions and catalysts.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of ethers or esters.
Wissenschaftliche Forschungsanwendungen
2,4-Heptadiyne-1,7-diol, 1,1-diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,4-Heptadiyne-1,7-diol, 1,1-diphenyl- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in multiple chemical reactions, influencing biological processes. For example, its ability to undergo oxidation and reduction reactions can modulate redox states in biological systems, potentially affecting cellular functions and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
2,4-Hexadiyne-1,6-diol: Similar structure but with a shorter carbon chain.
1,1-Diphenyl-2-propyne-1-ol: Contains a single triple bond and a hydroxyl group.
1,1-Diphenyl-2-butene-1-ol: Contains a double bond instead of triple bonds.
Uniqueness: 2,4-Heptadiyne-1,7-diol, 1,1-diphenyl- is unique due to its combination of two triple bonds and two hydroxyl groups, which provides versatility in chemical reactions and potential applications. Its structure allows for diverse modifications and functionalizations, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
53019-27-5 |
|---|---|
Molekularformel |
C19H16O2 |
Molekulargewicht |
276.3 g/mol |
IUPAC-Name |
1,1-diphenylhepta-2,4-diyne-1,7-diol |
InChI |
InChI=1S/C19H16O2/c20-16-10-2-1-9-15-19(21,17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3-8,11-14,20-21H,10,16H2 |
InChI-Schlüssel |
OTOSWEYSLQJYBG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C#CC#CCCO)(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


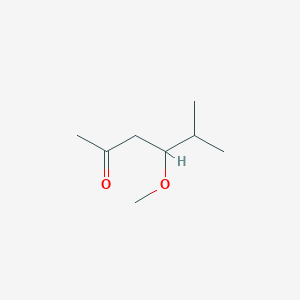

![Bicyclo[4.1.0]heptane, 7-methylene-](/img/structure/B14646353.png)
